molecular formula C12H18O3S B280657 5-Tert-butyl-2,3-dimethylbenzenesulfonic acid

5-Tert-butyl-2,3-dimethylbenzenesulfonic acid

Cat. No. B280657
M. Wt: 242.34 g/mol
InChI Key: IGQIJTWNNATKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-2,3-dimethylbenzenesulfonic acid is a sulfonic acid that is widely used in scientific research. It is commonly referred to as TBDMS or TBS. TBDMS is a versatile reagent that can be used for a variety of chemical reactions, including protection and deprotection of functional groups.

Mechanism of Action

TBDMS works by reacting with the hydroxyl group of an alcohol or the amino group of an amine to form a stable TBDMS ether or TBDMS amine. This reaction protects the functional group from further reactions, allowing other reactions to occur selectively. The TBDMS group can be removed by treatment with a strong acid, such as trifluoroacetic acid.
Biochemical and Physiological Effects:
TBDMS is not known to have any significant biochemical or physiological effects. However, it is important to handle TBDMS with care, as it can be harmful if ingested or inhaled.

Advantages and Limitations for Lab Experiments

One of the advantages of using TBDMS is its stability and ease of handling. It is also compatible with a wide range of solvents and reaction conditions. However, TBDMS can be difficult to remove from some compounds, and it can interfere with some reactions.

Future Directions

There are several potential future directions for research involving TBDMS. One area of research could focus on developing new methods for the selective removal of the TBDMS group. Another area of research could focus on the use of TBDMS in the synthesis of new pharmaceuticals and agrochemicals. Additionally, TBDMS could be used in the development of new analytical techniques for the detection and quantification of organic compounds.

Synthesis Methods

TBDMS is typically synthesized by the reaction of tert-butanol, toluene, and sulfuric acid. The reaction is typically carried out at room temperature, and the resulting product is purified using distillation. TBDMS is a white crystalline solid that is soluble in many organic solvents.

Scientific Research Applications

TBDMS is commonly used in scientific research as a protecting group for alcohols and amines. It is also used as a derivatizing agent for gas chromatography and mass spectrometry. Additionally, TBDMS is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

properties

IUPAC Name

5-tert-butyl-2,3-dimethylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3S/c1-8-6-10(12(3,4)5)7-11(9(8)2)16(13,14)15/h6-7H,1-5H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQIJTWNNATKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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